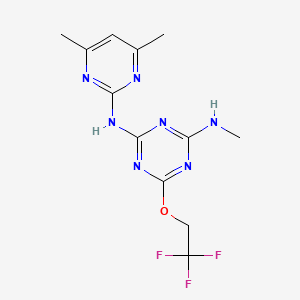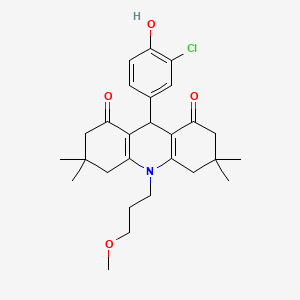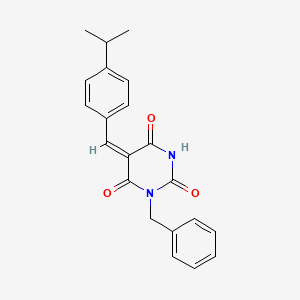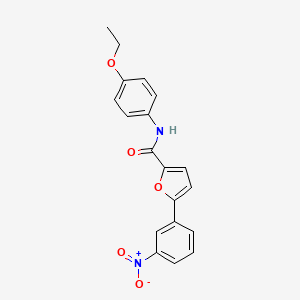![molecular formula C14H11BrClN3O2S B5213184 2-(4-bromophenoxy)-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5213184.png)
2-(4-bromophenoxy)-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenoxy)-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as BPC-157 and has been studied extensively for its ability to promote healing and tissue regeneration in various animal models. In
作用机制
The exact mechanism of action of BPC-157 is not fully understood, but it is believed to work by promoting the production of growth factors and cytokines that are involved in tissue repair and regeneration. BPC-157 has also been shown to increase the expression of genes that are involved in angiogenesis and extracellular matrix synthesis.
Biochemical and Physiological Effects:
BPC-157 has been shown to have a variety of biochemical and physiological effects in animal models. Some of the effects include:
- Accelerated healing of various tissues
- Reduced inflammation
- Increased angiogenesis
- Increased extracellular matrix synthesis
- Improved muscle and tendon function
- Reduced pain
实验室实验的优点和局限性
One of the main advantages of using BPC-157 in lab experiments is its ability to promote tissue healing and regeneration. This makes it a useful tool for studying the mechanisms of tissue repair and for developing new therapies for various diseases. However, there are also some limitations to using BPC-157 in lab experiments. One of the main limitations is the lack of human clinical trials, which makes it difficult to determine the safety and efficacy of this compound in humans.
未来方向
There are several future directions for research on BPC-157. Some of the areas of research include:
- Clinical trials to determine the safety and efficacy of BPC-157 in humans
- Development of new therapies for various diseases based on the regenerative properties of BPC-157
- Investigation of the mechanisms of action of BPC-157 to better understand its therapeutic properties
- Development of new synthetic peptides based on the structure of BPC-157 with improved therapeutic properties
Conclusion:
BPC-157 is a synthetic peptide that has gained attention in scientific research due to its potential therapeutic properties. This compound has been shown to promote tissue healing and regeneration in various animal models, and has potential applications in the development of new therapies for various diseases. While there are still many questions that need to be answered about the safety and efficacy of BPC-157 in humans, the future looks promising for this compound and its potential applications in medicine.
合成方法
BPC-157 is a synthetic peptide that is derived from a naturally occurring protein called Body Protection Compound. The synthesis of BPC-157 involves the use of solid-phase peptide synthesis, which is a widely used method for the production of peptides. The process involves the assembly of amino acid building blocks in a stepwise manner using a resin-bound peptide chain as a template. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure and homogeneous peptide.
科学研究应用
BPC-157 has been studied extensively for its potential therapeutic properties in various animal models. Some of the areas of research include wound healing, bone healing, muscle and tendon repair, and gastrointestinal tract healing. In animal studies, BPC-157 has been shown to accelerate the healing of various tissues, reduce inflammation, and promote angiogenesis.
属性
IUPAC Name |
2-(4-bromophenoxy)-N-[(5-chloropyridin-2-yl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClN3O2S/c15-9-1-4-11(5-2-9)21-8-13(20)19-14(22)18-12-6-3-10(16)7-17-12/h1-7H,8H2,(H2,17,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKKCYFXMAGBSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC(=S)NC2=NC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-[(5-chloropyridin-2-yl)carbamothioyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2,4,5-trimethoxybenzyl)amine](/img/structure/B5213110.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5213115.png)

![11-(3,4-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5213127.png)




![(2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5213168.png)
![3-({[2-(2-pyridinyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5213178.png)
![4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5213181.png)
![5-(3,4-dimethoxyphenyl)-3-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5213186.png)
![1-methyl-5-({methyl[(1-propyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B5213187.png)